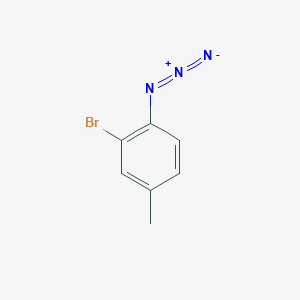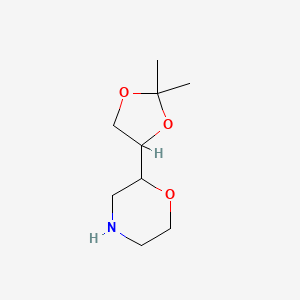
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine is a chiral compound that features a morpholine ring substituted with a 2,2-dimethyl-1,3-dioxolane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine typically involves the following steps:
Formation of the 2,2-dimethyl-1,3-dioxolane ring: This can be achieved by reacting acetone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Introduction of the morpholine ring: The dioxolane intermediate is then reacted with morpholine under basic conditions, often using sodium hydride or potassium carbonate as the base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the dioxolane ring, potentially opening it to form diols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Diol derivatives.
Substitution: N-substituted morpholine derivatives.
Chemistry:
- Used as a chiral building block in asymmetric synthesis.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the synthesis of biologically active molecules.
- Investigated for its role in enzyme inhibition studies.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Potential applications in drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals.
- Potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine depends on its application. In enzyme inhibition, it may interact with the active site of the enzyme, blocking substrate access. As a ligand, it can coordinate with metal centers, influencing the reactivity and stability of the metal complex.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine
- (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]piperidine
Uniqueness:
- The specific stereochemistry of (2S)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]morpholine imparts unique reactivity and selectivity in chemical reactions.
- The combination of the morpholine and dioxolane rings provides a distinct structural framework that can be exploited in various applications.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)morpholine |
InChI |
InChI=1S/C9H17NO3/c1-9(2)12-6-8(13-9)7-5-10-3-4-11-7/h7-8,10H,3-6H2,1-2H3 |
InChI-Schlüssel |
OWGKBHAVTSVSEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C2CNCCO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)



![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
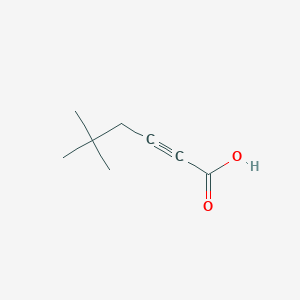

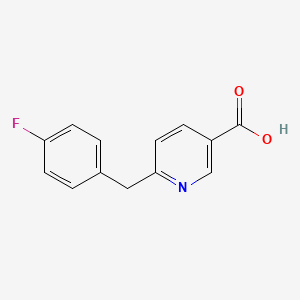
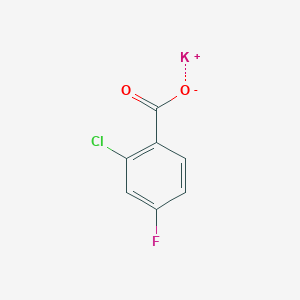

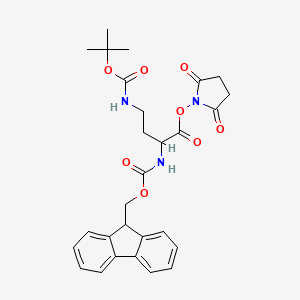
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride](/img/structure/B12312952.png)
![rac-5-[(3aR,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, cis](/img/structure/B12312962.png)
